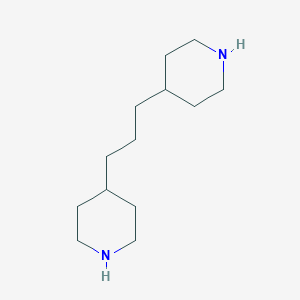
1,1'-(Piperazine-1,4-diyl)diethanone
Overview
Description
1,1'-(Piperazine-1,4-diyl)diethanone is an organic compound with the molecular formula C₈H₁₄N₂O₂ and a molecular weight of 170.2090 g/mol . It is a derivative of piperazine, a heterocyclic amine that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with various proteins, including dna-binding proteins and transcription factors . These proteins play essential roles in various cellular processes and disease pathogenesis, making them potential therapeutic targets.
Mode of Action
It’s known that piperazine derivatives can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given the potential interaction with dna-binding proteins and transcription factors, it’s plausible that this compound could influence gene expression and subsequent protein synthesis .
Result of Action
Based on its potential interaction with dna-binding proteins and transcription factors, it may influence gene expression and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1,4-diacetyl- can be achieved through several methods. One common approach involves the acetylation of piperazine. This process typically uses acetyl chloride or acetic anhydride as the acetylating agents in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 1 and 4 positions of the piperazine ring .
Industrial Production Methods
Industrial production of piperazine, 1,4-diacetyl- often involves large-scale acetylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1'-(Piperazine-1,4-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine, 1,4-diacetyl- can yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
1,1'-(Piperazine-1,4-diyl)diethanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,1'-(Piperazine-1,4-diyl)diethanone can be compared with other similar compounds, such as:
Piperazine: The parent compound, which lacks the acetyl groups and has different chemical properties and applications.
Piperazine-2,5-dione: A derivative with a different substitution pattern, used in peptide synthesis and other applications.
N-benzylpiperazine: Another derivative with distinct biological activities and uses.
This compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBICYRKOTWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172352 | |
| Record name | Piperazine, 1,4-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18940-57-3 | |
| Record name | 1,1′-(1,4-Piperazinediyl)bis[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18940-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diacetylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18940-57-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 18940-57-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazine, 1,4-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diacetylpiperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95A229PEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the main applications of 1,4-diacetylpiperazine-2,5-dione in organic synthesis?
A1: 1,4-Diacetylpiperazine-2,5-dione serves as a valuable building block for synthesizing various organic compounds. Notably, it participates in condensation reactions with aldehydes, offering a route to create diverse molecules. This versatility makes it useful in synthesizing natural products like albonursin and its analogues [, ]. Additionally, it enables the preparation of both symmetrical and unsymmetrical bisarylidene derivatives of piperazine-2,5-dione, expanding the possibilities for creating new conjugated systems [].
Q2: Can you elaborate on the stereoselectivity observed in the condensation reactions involving 1,4-diacetylpiperazine-2,5-dione?
A2: Research indicates that the condensation reaction of 1,4-diacetylpiperazine-2,5-dione with aldehydes exhibits stereoselectivity, preferentially yielding the (Z)-isomer of the aldol product [, ]. This selectivity is crucial as it influences the biological and chemical properties of the resulting compounds.
Q3: What catalysts or reaction conditions are typically employed in these condensation reactions?
A3: Several approaches have been explored for this reaction. One method utilizes potassium fluoride on alumina as a catalyst under microwave irradiation or at room temperature in the presence of dimethylformamide (DMF) [, ]. Another approach utilizes 1,4-diacetylpiperazine-2,5-dione under mild reaction conditions to achieve complete (Z)-selectivity in the formation of aldol intermediates []. These different methodologies offer flexibility in reaction optimization depending on the specific application.
Q4: Are there any notable examples of natural products synthesized using 1,4-diacetylpiperazine-2,5-dione?
A4: Yes, albonursin, a natural product, has been successfully synthesized using 1,4-diacetylpiperazine-2,5-dione as a starting material []. This highlights the potential of this compound in natural product synthesis, paving the way for exploring its use in producing other biologically active compounds.
Q5: Has 1,4-diacetylpiperazine-2,5-dione been utilized in the development of any pharmaceutical or material science applications?
A5: While the provided research focuses primarily on the synthetic utility of 1,4-diacetylpiperazine-2,5-dione, its application extends to developing pharmaceutical agents. For instance, its analog, 1,4-diacetylpiperazine, forms a complex with 4,4'-dinitrodiphenylamine, serving as a model for understanding drug complexes like nicarbazin used in poultry to control coccidiosis []. This highlights the potential of 1,4-diacetylpiperazine-2,5-dione and its derivatives in drug development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)



![(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B95872.png)


![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)

